molecular formula C25H18F2N6O B276892 (4E)-13-amino-9-(4-fluorophenyl)-4-[(4-fluorophenyl)methylidene]-2,12,14,15,17-pentazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),2,8,13,16-pentaen-11-one

(4E)-13-amino-9-(4-fluorophenyl)-4-[(4-fluorophenyl)methylidene]-2,12,14,15,17-pentazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),2,8,13,16-pentaen-11-one

Cat. No.: B276892
M. Wt: 456.4 g/mol
InChI Key: PSMWTIMJMLYWLP-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-10-(4-fluorobenzylidene)-6-(4-fluorophenyl)-7,8,9,10-tetrahydro[1,2,4]triazolo[4’,3’:1,2]pyrimido[4,5-b]quinolin-5(1H)-one is a complex organic compound that belongs to the class of triazoloquinolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinoline moiety, along with fluorobenzylidene and fluorophenyl substituents. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-10-(4-fluorobenzylidene)-6-(4-fluorophenyl)-7,8,9,10-tetrahydro[1,2,4]triazolo[4’,3’:1,2]pyrimido[4,5-b]quinolin-5(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors to form the triazole ring.

    Quinoline Formation: The triazole ring is then fused with a quinoline moiety through a series of condensation reactions.

    Introduction of Fluorobenzylidene and Fluorophenyl Groups:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of specific catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-amino-10-(4-fluorobenzylidene)-6-(4-fluorophenyl)-7,8,9,10-tetrahydro[1,2,4]triazolo[4’,3’:1,2]pyrimido[4,5-b]quinolin-5(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-amino-10-(4-fluorobenzylidene)-6-(4-fluorophenyl)-7,8,9,10-tetrahydro[1,2,4]triazolo[4’,3’:1,2]pyrimido[4,5-b]quinolin-5(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-amino-10-(4-fluorobenzylidene)-6-(4-fluorophenyl)-7,8,9,10-tetrahydro[1,2,4]triazolo[4’,3’:1,2]pyrimido[4,5-b]quinolin-5(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-10-(4-chlorobenzylidene)-6-(4-chlorophenyl)-7,8,9,10-tetrahydro[1,2,4]triazolo[4’,3’:1,2]pyrimido[4,5-b]quinolin-5(1H)-one
  • 3-amino-10-(4-methylbenzylidene)-6-(4-methylphenyl)-7,8,9,10-tetrahydro[1,2,4]triazolo[4’,3’:1,2]pyrimido[4,5-b]quinolin-5(1H)-one

Uniqueness

The uniqueness of 3-amino-10-(4-fluorobenzylidene)-6-(4-fluorophenyl)-7,8,9,10-tetrahydro[1,2,4]triazolo[4’,3’:1,2]pyrimido[4,5-b]quinolin-5(1H)-one lies in its specific fluorobenzylidene and fluorophenyl substituents, which impart distinct chemical and physical properties

Properties

Molecular Formula

C25H18F2N6O

Molecular Weight

456.4 g/mol

IUPAC Name

(4E)-13-amino-9-(4-fluorophenyl)-4-[(4-fluorophenyl)methylidene]-2,12,14,15,17-pentazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),2,8,13,16-pentaen-11-one

InChI

InChI=1S/C25H18F2N6O/c26-16-8-4-13(5-9-16)12-15-2-1-3-18-19(14-6-10-17(27)11-7-14)20-22(29-21(15)18)30-25-32-31-24(28)33(25)23(20)34/h4-12H,1-3H2,(H2,28,31)(H,29,30,32)/b15-12+

InChI Key

PSMWTIMJMLYWLP-NTCAYCPXSA-N

Isomeric SMILES

C1C/C(=C\C2=CC=C(C=C2)F)/C3=NC4=C(C(=C3C1)C5=CC=C(C=C5)F)C(=O)N6C(=NNC6=N4)N

SMILES

C1CC(=CC2=CC=C(C=C2)F)C3=C(C1)C(=C4C(=N3)N=C5NN=C(N5C4=O)N)C6=CC=C(C=C6)F

Canonical SMILES

C1CC(=CC2=CC=C(C=C2)F)C3=NC4=C(C(=C3C1)C5=CC=C(C=C5)F)C(=O)N6C(=NNC6=N4)N

Origin of Product

United States

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